molecular formula C13H17ClN2 B1467583 3-(2-Chlorophenyl)-1-cyclopropylpiperazine CAS No. 1248907-94-9

3-(2-Chlorophenyl)-1-cyclopropylpiperazine

Cat. No. B1467583
CAS RN: 1248907-94-9
M. Wt: 236.74 g/mol
InChI Key: RHXAIMYXICXMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-1-cyclopropylpiperazine (3-CP-1-CPP) is a chemical compound that is part of the piperazine family of compounds. It is known for its wide range of applications in scientific research, including its use in the synthesis of other compounds, as well as its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Anticonvulsant Activity

3-(2-Chlorophenyl)-1-cyclopropylpiperazine: has been studied for its potential as an anticonvulsant agent. Research indicates that derivatives of this compound can be effective in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The efficacy of these compounds can sometimes surpass that of traditional anticonvulsant drugs like valproic acid, offering a promising alternative for epilepsy treatment .

Antinociceptive Properties

In addition to anticonvulsant effects, there is evidence that 3-(2-Chlorophenyl)-1-cyclopropylpiperazine derivatives may possess antinociceptive properties. This means they could potentially be used to alleviate pain without causing numbness or loss of consciousness. Such properties are valuable in the development of new analgesics, especially for chronic pain management .

Interaction with Neuronal Channels

The molecular mechanism of action for the anticonvulsant and antinociceptive effects is believed to involve interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. By modulating these channels, the compound can influence neuronal excitability and neurotransmission, which are key factors in seizure activity and pain sensation .

Safety Profile Evaluation

Evaluating the safety profile of 3-(2-Chlorophenyl)-1-cyclopropylpiperazine and its derivatives is essential. Research into their neurotoxic and hepatotoxic properties can ensure that any future medications developed from this compound are safe for long-term use .

properties

IUPAC Name

3-(2-chlorophenyl)-1-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10/h1-4,10,13,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXAIMYXICXMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-1-cyclopropylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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